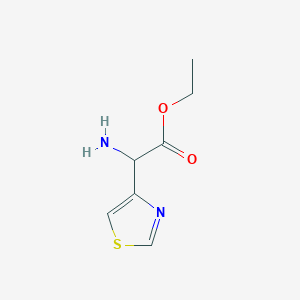
Ethyl 2-amino-2-(1,3-thiazol-4-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-amino-2-(1,3-thiazol-4-yl)acetate is an organic compound with the molecular formula C7H10N2O2S. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is known for its strong coordination ability and diverse coordination modes due to the presence of nitrogen and oxygen atoms .
準備方法
Synthetic Routes and Reaction Conditions: Ethyl 2-amino-2-(1,3-thiazol-4-yl)acetate can be synthesized through various methods. One common method involves the reaction of α-halo carbonyl compounds with thioureas or thioamides in the presence of bromine or iodine. Another approach involves the cyclization and condensation of haloketones with thioamide .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of homogeneous and heterogeneous catalysts to improve yield and efficiency. Common catalysts include silica chloride, ammonium 12-molybdophosphate, and cyclodextrin .
化学反応の分析
Types of Reactions: Ethyl 2-amino-2-(1,3-thiazol-4-yl)acetate undergoes various types of chemical reactions, including nucleophilic substitution, oxidation, and reduction. The thiazole ring’s aromaticity allows for electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include hydrazine hydrate, methanol, and various aromatic aldehydes . Reaction conditions often involve refluxing in methanol or other solvents to facilitate nucleophilic substitution .
Major Products: Major products formed from reactions involving this compound include bis(2-aminothiazole-4-acetato)aquazinc(II) and dichloridobis[ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate-κ2O,N3]cadmium .
科学的研究の応用
Ethyl 2-amino-2-(1,3-thiazol-4-yl)acetate has a wide range of scientific research applications. It is used as an organic ligand in coordination chemistry due to its strong coordination ability . In medicinal chemistry, it is utilized in the synthesis of novel heteroaryl-containing benzamide derivatives with potential therapeutic applications . Additionally, it has been studied for its potential use in the development of anticancer agents, DNA intercalating agents, and enzyme inhibitors .
作用機序
The mechanism of action of ethyl 2-amino-2-(1,3-thiazol-4-yl)acetate involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in donor-acceptor interactions, nucleophilic reactions, and oxidation reactions . These interactions can activate or inhibit biochemical pathways and enzymes, leading to various physiological effects .
類似化合物との比較
Ethyl 2-amino-2-(1,3-thiazol-4-yl)acetate is unique due to its strong coordination ability and diverse coordination modes. Similar compounds include 2-amino-4-thiazoleacetic acid and 2-amino-6-nitrobenzothiazole . These compounds share the thiazole ring structure but differ in their functional groups and coordination properties .
List of Similar Compounds:- 2-amino-4-thiazoleacetic acid
- 2-amino-6-nitrobenzothiazole
- 2-aminothiazole
- 2-amino-5-methyl-1,3-thiazol-4-yl acetate
特性
分子式 |
C7H10N2O2S |
|---|---|
分子量 |
186.23 g/mol |
IUPAC名 |
ethyl 2-amino-2-(1,3-thiazol-4-yl)acetate |
InChI |
InChI=1S/C7H10N2O2S/c1-2-11-7(10)6(8)5-3-12-4-9-5/h3-4,6H,2,8H2,1H3 |
InChIキー |
HQDPYSCAQIMMHC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C1=CSC=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


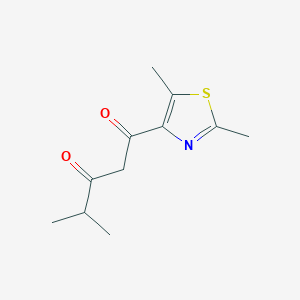
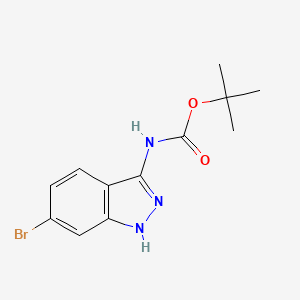
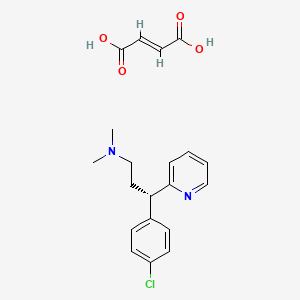

![(1R,2S,4S)-2-(Trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13496285.png)
![(1R,5S,6R)-3-methyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B13496287.png)
![5-Methoxy-4-azatricyclo[4.3.1.1,3,8]undec-4-ene](/img/structure/B13496291.png)
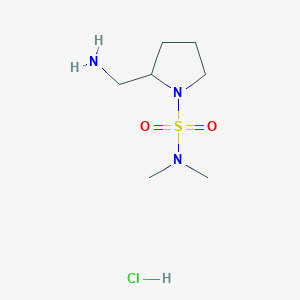
![1-[3-(5-amino-2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B13496300.png)

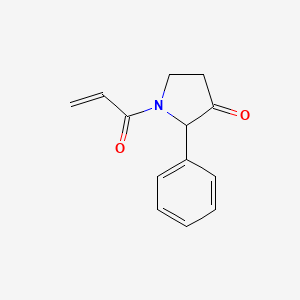
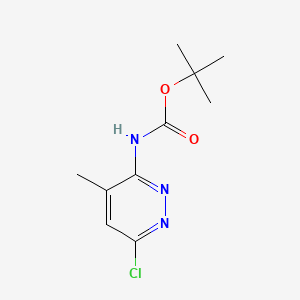
amine hydrochloride](/img/structure/B13496320.png)
![3-[4-(Fluorosulfonyl)phenoxy]benzoic acid](/img/structure/B13496321.png)
